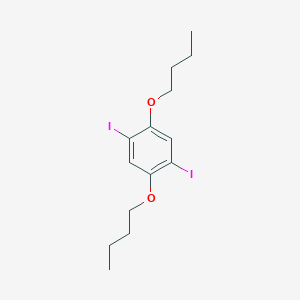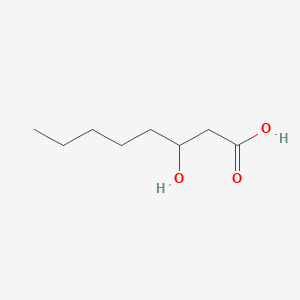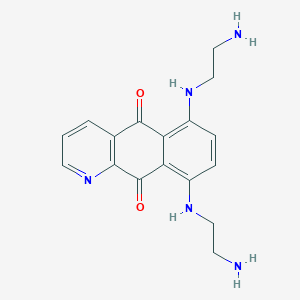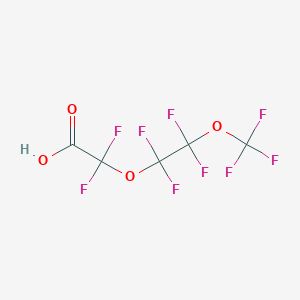
Piperlotine A
Overview
Description
Piperlotine A is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an alkaloid known for its potent antiplatelet aggregation activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research .
Mechanism of Action
Target of Action
Piperlotine A, an alkaloid isolated from Piper lolot, primarily targets platelet aggregation . It has shown inhibition of Mycobacterium tuberculosis in an in vitro assay .
Mode of Action
It is known to exhibit potent antiplatelet aggregation activity . This suggests that it may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby inhibiting this process.
Biochemical Pathways
This compound affects the biochemical pathway involved in platelet aggregation. The compound has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . These are key components in the biochemical pathway of platelet aggregation, suggesting that this compound may interfere with these components to exert its antiplatelet effects.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where excessive clotting is a problem.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlotine A can be synthesized using various methods. One notable approach is the mechanosynthesis through the Horner-Wadsworth-Emmons reaction. This method involves the reaction of β-amidophosphonate with an aromatic aldehyde and potassium carbonate under solvent-free conditions, typically using a mortar and pestle. This reaction yields this compound in good yields (70-88%) and short reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of recyclable solvents and minimizing waste production. The Mizoroki-Heck reaction, employing greener solvents like Cyrene and palladium catalysts, has been explored for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions: Piperlotine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogens or other electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Piperlotine A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: this compound is used to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research has shown its potential as an anti-inflammatory and antibacterial agent. .
Comparison with Similar Compounds
- Piperlotine C
- Piperlotine D
- Piperiline
- Sarmentine
- Pellitorine
Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, this compound stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDISZKFNNREA-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
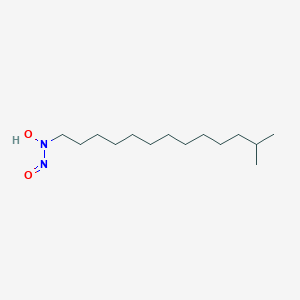
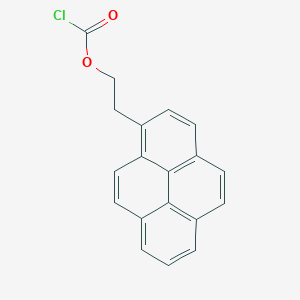
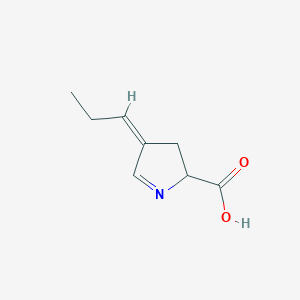
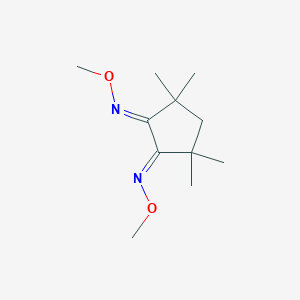
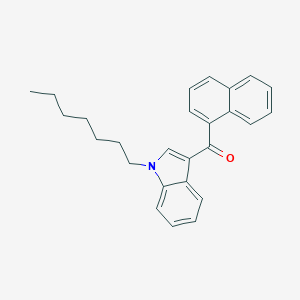
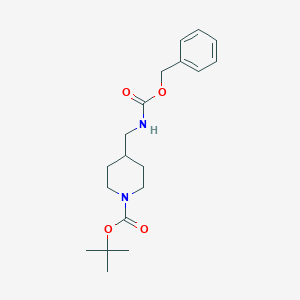
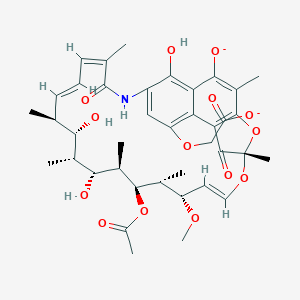
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
